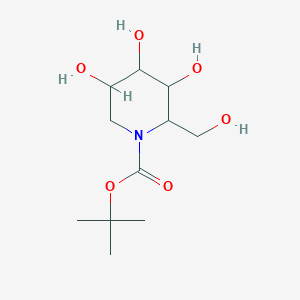

N-Boc-1,5-imino-D-glucitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-1,5-imino-D-glucitol, también conocido como éster 1,1-dimetiletílico del ácido (2R,3R,4R,5S)-3,4,5-trihidroxi-2-(hidroximetil)-1-piperidinocarboxílico, es un compuesto con la fórmula molecular C11H21NO6 y un peso molecular de 263,29 g/mol . Este compuesto es ampliamente utilizado en la industria biomédica debido a sus propiedades terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

N-Boc-1,5-imino-D-glucitol puede sintetizarse a través de una serie de reacciones químicas que involucran la protección y desprotección de grupos funcionalesEl paso final implica la protección del grupo amino con un grupo terc-butoxicarbonilo (Boc) .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando rutas sintéticas similares pero optimizadas para rendimientos y pureza más altos. Las condiciones de reacción se controlan cuidadosamente para asegurar que se obtenga el producto deseado con mínimas impurezas.

Análisis De Reacciones Químicas

Tipos de reacciones

N-Boc-1,5-imino-D-glucitol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo pueden oxidarse para formar los compuestos carbonílicos correspondientes.

Reducción: El grupo imino se puede reducir para formar una amina.

Sustitución: Los grupos hidroxilo pueden experimentar reacciones de sustitución para formar éteres o ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, aminas reducidas y éteres o ésteres sustituidos .

Aplicaciones en investigación científica

This compound es ampliamente utilizado en la investigación científica debido a sus propiedades versátiles. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas.

Biología: Se emplea en el estudio de mecanismos enzimáticos y como sonda para vías biológicas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.

Aplicaciones Científicas De Investigación

N-Boc-1,5-imino-D-glucitol is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

El mecanismo de acción de N-Boc-1,5-imino-D-glucitol implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a diversos efectos biológicos, dependiendo de la enzima y la vía involucrada.

Comparación Con Compuestos Similares

N-Boc-1,5-imino-D-glucitol puede compararse con otros compuestos similares, tales como:

- N-Boc-1,5-imino-D-manitol

- N-Boc-1,5-imino-D-galactitol

- N-Boc-1,5-imino-D-xilitol

Estos compuestos comparten características estructurales similares pero difieren en la configuración de sus grupos hidroxilo. This compound es único debido a su configuración específica, que imparte propiedades químicas y biológicas distintas .

Propiedades

IUPAC Name |

tert-butyl 3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)

![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)

![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)